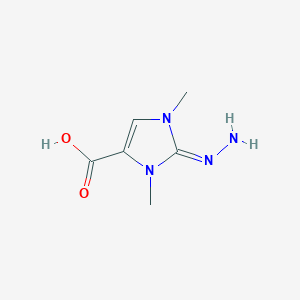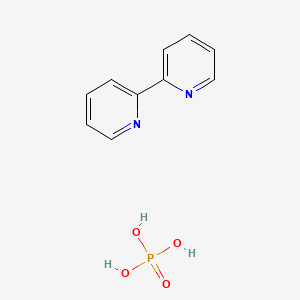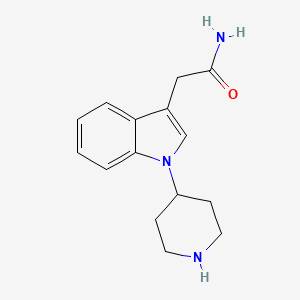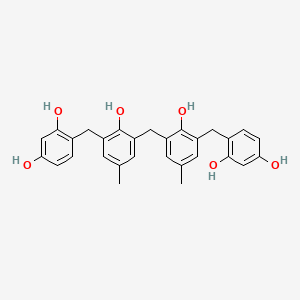
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane typically involves the hydrolysis and condensation of organosilicon precursors. One common method includes the hydrolysis of dimethyldichlorosilane followed by condensation in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste, making it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different siloxane derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the silicon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications in materials science and chemistry.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials, including polymers and coatings.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance lubricants, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable complexes with other molecules, facilitating its use in catalysis and material science. The presence of phenyl groups enhances its hydrophobicity, making it suitable for applications requiring water resistance .
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane (D4): A smaller cyclic siloxane with similar properties but different applications.
Decamethylcyclopentasiloxane (D5): Another cyclic siloxane with a different ring size and molecular weight.
Hexamethylcyclotrisiloxane (D3): A smaller ring structure with distinct chemical behavior.
Uniqueness
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane is unique due to its larger ring size and the presence of phenyl groups, which impart specific chemical and physical properties. These features make it suitable for specialized applications in advanced materials and industrial processes .
Propiedades
Número CAS |
51134-26-0 |
|---|---|
Fórmula molecular |
C20H34O5Si5 |
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8-octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C20H34O5Si5/c1-26(2)21-27(3,4)23-29(7,8)25-30(24-28(5,6)22-26,19-15-11-9-12-16-19)20-17-13-10-14-18-20/h9-18H,1-8H3 |
Clave InChI |
ACSWDSBPIVEOFN-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)


![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)




